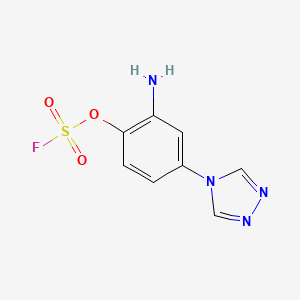
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole is a synthetic organic compound that features a triazole ring substituted with an amino group and a fluorosulfonyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-amino-4-fluorosulfonyloxyphenyl precursor, which is then coupled with a triazole moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
化学反応の分析
Types of Reactions
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorosulfonyloxy group can be reduced to form fluorophenyl derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro-triazole derivatives, fluorophenyl-triazole derivatives, and substituted triazole compounds .
科学的研究の応用
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorosulfonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
類似化合物との比較
Similar Compounds
3-Amino-4-fluorophenylboronic acid: Shares the amino and fluorine substituents but lacks the triazole ring and sulfonyloxy group.
5-Amino-pyrazoles: Contains an amino group and a heterocyclic ring but differs in the type of ring and substituents.
Uniqueness
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to its combination of a triazole ring, an amino group, and a fluorosulfonyloxyphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
4-(3-amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O3S/c9-17(14,15)16-8-2-1-6(3-7(8)10)13-4-11-12-5-13/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDYPOHXLOUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
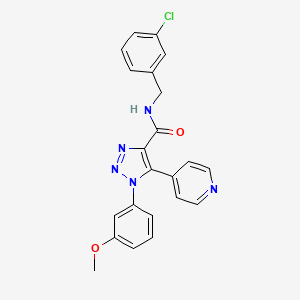
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)
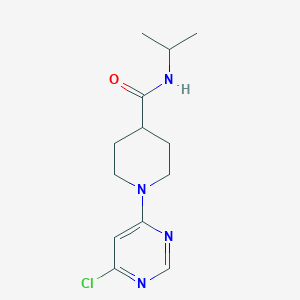
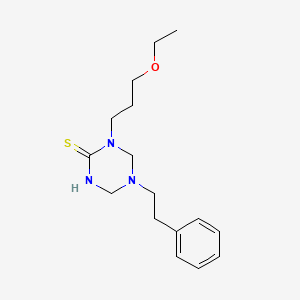
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)

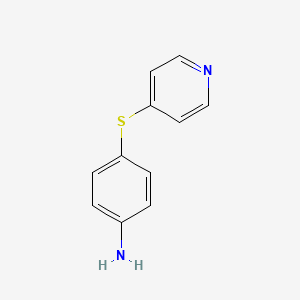
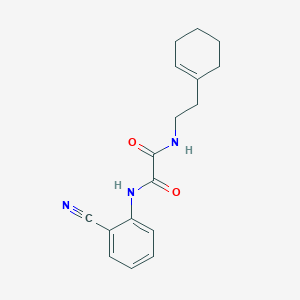
![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)
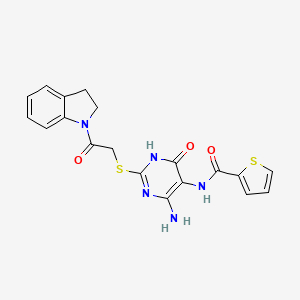
![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3004796.png)
